

Enantioselective Synthesis of Wieland-Miescher Ketone: An Application Note and Protocol

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Compound of Interest

Compound Name: *D*-Proline, 1-formyl-

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Abstract

The Wieland-Miescher ketone is a crucial building block in the total synthesis of a wide array of complex natural products, including steroids, terpenoids, and alkaloids, many of which possess significant biological activities.^{[1][2]} Its stereocenter dictates the chirality of the final product, making its enantioselective synthesis a topic of paramount importance. This application note provides detailed protocols for the enantioselective synthesis of the Wieland-Miescher ketone via the proline-catalyzed Robinson annulation, a landmark reaction in organocatalysis.^[3] This method, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, offers a robust and efficient route to optically active Wieland-Miescher ketone.^{[2][3]}

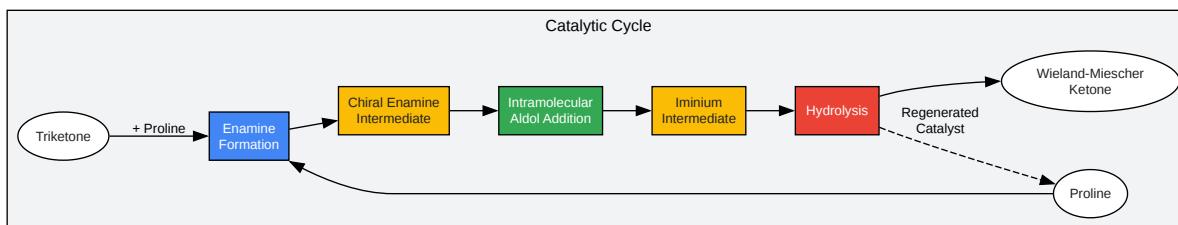
Introduction

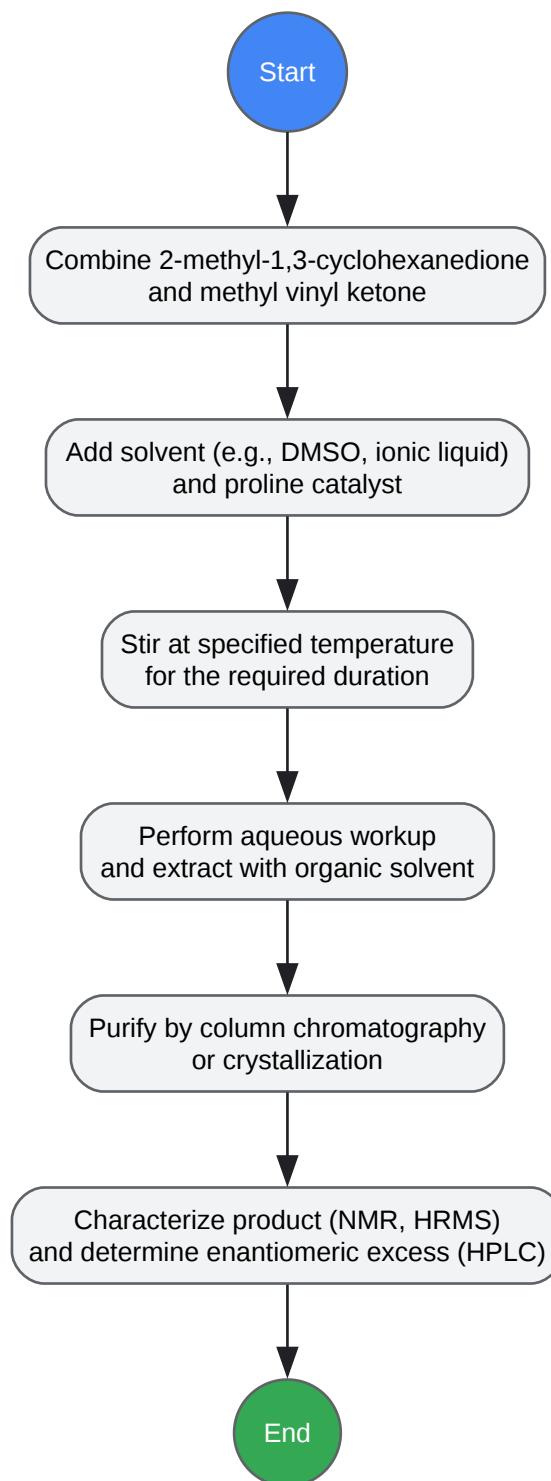
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.^[4] The use of the chiral amino acid L-proline as a catalyst for this transformation enables the asymmetric synthesis of the Wieland-Miescher ketone, a versatile bicyclic enedione synthon.^[2] The pioneering work of Hajos and Parrish in 1971 demonstrated that L-proline could effectively catalyze the intramolecular aldol condensation of a prochiral triketone intermediate, affording the Wieland-Miescher ketone with high enantiomeric excess.^[2] This discovery was a seminal event in the field of organocatalysis, showcasing the ability of small organic molecules to induce significant stereoselectivity.

The Wieland-Miescher ketone's rigid bicyclic framework, containing the AB-ring structure of steroids, makes it an attractive starting material for the synthesis of medicinally relevant compounds, including contraceptives and anti-inflammatory agents.^[2] The development of efficient and highly enantioselective methods for its synthesis continues to be an active area of research, with various proline derivatives and reaction conditions being explored to improve yields and stereoselectivities.^{[5][6]}

Catalytic Cycle of Proline in Robinson Annulation

The enantioselective synthesis of the Wieland-Miescher ketone using L-proline proceeds through a well-established catalytic cycle. The key steps involve the formation of a nucleophilic enamine intermediate from the reaction of L-proline with one of the ketone functionalities of the substrate. This chiral enamine then undergoes an intramolecular aldol addition, followed by dehydration to yield the enantioenriched Wieland-Miescher ketone and regenerate the proline catalyst.





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